molecular formula C7H11N3O2 B6184827 1H-pyrrole-2-carboximidamide, acetic acid CAS No. 2624135-96-0

1H-pyrrole-2-carboximidamide, acetic acid

Cat. No.: B6184827
CAS No.: 2624135-96-0
M. Wt: 169.2
InChI Key:
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Description

1H-pyrrole-2-carboximidamide, acetic acid is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1H-pyrrole-2-carboximidamide, acetic acid involves several steps. One common method includes the reaction of pyrrole with cyanamide under acidic conditions to form the carboximidamide group. This intermediate is then reacted with acetic acid to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1H-pyrrole-2-carboximidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboximidamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1H-pyrrole-2-carboximidamide, acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-carboximidamide, acetic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

1H-pyrrole-2-carboximidamide, acetic acid can be compared to other pyrrole derivatives, such as:

    Pyrrole-2-carboxylic acid: Similar in structure but lacks the carboximidamide group, leading to different reactivity and applications.

    Pyrrole-2-carboxamide: Contains an amide group instead of carboximidamide, affecting its chemical properties and biological activity.

    Indole derivatives: While structurally related, indole derivatives have a fused benzene ring, leading to different chemical behavior and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-pyrrole-2-carboximidamide, acetic acid involves the reaction of pyrrole-2-carboxylic acid with guanidine hydrochloride in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound.", "Starting Materials": [ "Pyrrole-2-carboxylic acid", "Guanidine hydrochloride", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: Pyrrole-2-carboxylic acid is dissolved in acetic anhydride and the mixture is stirred at room temperature for 30 minutes.", "Step 2: Guanidine hydrochloride is added to the reaction mixture and the resulting solution is heated at 80°C for 2 hours.", "Step 3: The reaction mixture is cooled to room temperature and the precipitate is filtered and washed with water.", "Step 4: The resulting product is dissolved in acetic acid and the solution is heated at 60°C for 1 hour.", "Step 5: The solution is cooled to room temperature and the precipitate is filtered and washed with water.", "Step 6: The final product, 1H-pyrrole-2-carboximidamide, acetic acid, is obtained as a white solid." ] }

CAS No.

2624135-96-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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